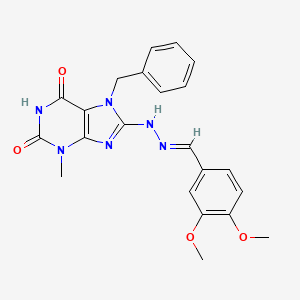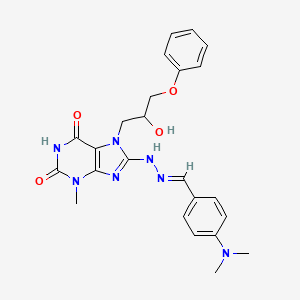![molecular formula C13H17N3O2 B6431685 2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide CAS No. 61220-98-2](/img/structure/B6431685.png)
2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide” appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a heterocyclic organic compound, featuring both amine and ether functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide involves the condensation of morpholine-4-carboxylic acid hydrazide with benzaldehyde followed by cyclization with acetic anhydride.", "Starting Materials": [ "Morpholine-4-carboxylic acid hydrazide", "Benzaldehyde", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 1 equivalent of morpholine-4-carboxylic acid hydrazide in ethanol.", "Step 2: Add 1 equivalent of benzaldehyde to the solution and stir for 30 minutes at room temperature.", "Step 3: Add 1 equivalent of sodium acetate to the solution and stir for an additional 30 minutes.", "Step 4: Filter the resulting solid and wash with ethanol.", "Step 5: Dissolve the solid in acetic anhydride and heat the solution to reflux for 2 hours.", "Step 6: Cool the solution to room temperature and add water to precipitate the product.", "Step 7: Filter the solid and wash with water to obtain the final product." ] } | |
Número CAS |
61220-98-2 |
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
N-[(Z)-benzylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H17N3O2/c17-13(11-16-6-8-18-9-7-16)15-14-10-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,15,17)/b14-10- |
Clave InChI |
GODLAISLBYYNAD-UVTDQMKNSA-N |
SMILES isomérico |
C1COCCN1CC(=O)N/N=C\C2=CC=CC=C2 |
SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2 |
SMILES canónico |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2 |
Solubilidad |
= [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B6431610.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B6431617.png)

![N-({N'-[(1E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)naphthalene-1-carboxamide](/img/structure/B6431629.png)
![N'-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide](/img/structure/B6431634.png)
![(E)-2-amino-1-((pyridin-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431643.png)
![8-[(E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431653.png)
![2-phenoxy-N-({N'-[(1E)-[4-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B6431654.png)

![2-amino-1-[(E)-[(3-hydroxyphenyl)methylidene]amino]-N-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431660.png)
![2-amino-N-[(oxolan-2-yl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431674.png)

![N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6431694.png)
![6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6431705.png)
